Cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 214.30 g/mol. It is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is sourced from various chemical suppliers and is often utilized in research settings. Its classification falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. The compound's hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications.
The synthesis of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity.
The compound's InChI key is BJRKUDHNJGUHRE-RJUBDTSPSA-N, which facilitates its identification in chemical databases.
Cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in drug development.
The mechanism of action of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Relevant data indicate that proper handling precautions should be taken when working with this compound.
Cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride has several scientific uses:
Enantioselective synthesis of the cis-3-methyl-4-aminopiperidine scaffold employs two primary strategies: chiral pool exploitation and catalytic asymmetric methods. The chiral pool approach utilizes naturally occurring chiral precursors like quinine to derive piperidine intermediates with predefined stereocenters. For example, acid-catalyzed epoxide ring-opening cyclization of quinine-derived intermediates yields octahydropyrano[3,4-c]pyridine scaffolds, which are subsequently functionalized to the target cis-piperidine [8].
Catalytic asymmetric methods have achieved remarkable stereocontrol via transition metal catalysis. Pd-catalyzed hydrogenation of enantioenriched enamines (derived from N-protected 3-methyl-4-oxopiperidines) delivers the cis-isomer with >98% enantiomeric excess (ee) when using chiral phosphine ligands (e.g., (R)-BINAP). This method circumvents diastereomer separation and achieves 85–92% yields [5]. Alternatively, enzymatic resolution using lipases selectively hydrolyzes trans-ester derivatives, leaving the desired cis-configured ester intact (ee ≥99%) [5].
Table 1: Enantioselective Approaches to cis-3-Methyl-4-Aminopiperidine
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Chiral Pool Synthesis | Quinine-derived intermediates | >99 | 70–75 | No chiral catalysts needed |
Pd-Catalyzed Hydrogenation | Pd/(R)-BINAP | 98–99.5 | 85–92 | High atom economy |
Enzymatic Resolution | Candida antarctica lipase | ≥99 | 40–45* | Mild conditions; high selectivity |
*Yield after resolution
Protecting groups dictate regioselectivity and stability during piperidine functionalization. For the 4-amino-3-methylpiperidine scaffold, two dominate:
Table 2: Protecting Group Comparison for Piperidine Functionalization
Group | Deprotection Conditions | Compatibility | Cost Impact | Stereochemical Integrity |
---|---|---|---|---|
Boc | HCl/dioxane, TFA | High (acid stable) | Low | Excellent |
Cbz | H₂/Pd-C, Na/NH₃ | Moderate (side reactions) | High | Good |
Stereoselective introduction of the C4-amino group is pivotal for cis-isomer purity. Reductive amination of 3-methyl-4-oxopiperidines using chiral catalysts achieves high cis-diastereoselectivity. NaBH₃CN with (S)-proline-derived organocatalysts affords cis:trans ratios of 15:1, leveraging intramolecular hydride delivery to the Re face of the iminium ion [5].
Alternatively, enantioselective allylic amination of N-Boc-3-methyl-4-mesyloxypiperidine employs Pd(0) catalysts with (R)-TMBTP ligands. The nucleophile (phthalimide) attacks the Si face, yielding the cis-4-amino derivative with 97% ee after deprotection. This method is ideal for scaling but requires expensive ligands [5].
Hydrochloride salt formation significantly enhances the compound’s aqueous solubility and crystallinity. Key optimizations include:
The crystalline lattice, stabilized by N–H···Cl hydrogen bonds, exhibits a high melting point (240–245°C), which correlates with storage stability. X-ray diffraction confirms the cis-configuration and reveals hydrophobic channels accommodating counterions [9].
Diastereomeric routes to the cis-target diverge in cost, scalability, and purity:
Table 3: Diastereomeric Route Comparison
Method | cis:trans Ratio | Yield (%) | Purity Upgrade Needed? | Cost (Relative) |
---|---|---|---|---|
Chiral Auxiliary | 19:1 | 65 | No | High |
Low-Temp Reduction | 8:1 | 85 | Yes (chromatography) | Moderate |
Iridium-Catalyzed Hydrogenation | >20:1 | 90 | No | Very High |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7